molecular formula C9H18N2 B1610949 Decahydropyrido[1,2-a][1,4]diazepine CAS No. 71515-82-7

Decahydropyrido[1,2-a][1,4]diazepine

Cat. No.: B1610949
CAS No.: 71515-82-7
M. Wt: 154.25 g/mol
InChI Key: BCCYMYGTHPEHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydropyrido[1,2-a][1,4]diazepine is a heterocyclic compound with the molecular formula C9H18N2 It is a member of the diazepine family, which is characterized by a seven-membered ring containing two nitrogen atoms

Scientific Research Applications

Decahydropyrido[1,2-a][1,4]diazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including anxiety and epilepsy.

    Industry: It is used in the development of new materials with unique properties.

Safety and Hazards

The safety data sheet for Decahydropyrido[1,2-a][1,4]diazepine suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should be used only in well-ventilated areas. In case of accidental ingestion or inhalation, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydropyrido[1,2-a][1,4]diazepine can be achieved through various synthetic routes. One common method involves the annulation of the diazepine ring to a pyrrole fragment. This can be done through a Rh(III)-catalyzed C–H functionalization/cascade annulation reaction . Another approach involves the construction of the diazepine core via the Bischler–Napieralski reaction from corresponding amides, followed by methylation and reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow platforms for the synthesis of benzodiazepines has been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Decahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of decahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . This modulation can result in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Oxazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

    Lorazepam: Known for its use in treating anxiety disorders and insomnia.

Uniqueness

Decahydropyrido[1,2-a][1,4]diazepine is unique due to its specific structural configuration, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential for selective receptor binding and reduced side effects makes it an attractive candidate for further research and development.

Properties

IUPAC Name

1,2,3,4,5,7,8,9,10,10a-decahydropyrido[1,2-a][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCYMYGTHPEHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546219
Record name Decahydropyrido[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71515-82-7
Record name Decahydropyrido[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydropyrido[1,2-a][1,4]diazepine
Reactant of Route 2
Decahydropyrido[1,2-a][1,4]diazepine
Reactant of Route 3
Decahydropyrido[1,2-a][1,4]diazepine
Reactant of Route 4
Decahydropyrido[1,2-a][1,4]diazepine
Reactant of Route 5
Decahydropyrido[1,2-a][1,4]diazepine
Reactant of Route 6
Decahydropyrido[1,2-a][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.